(S)-3-(4-bromophenyl)piperidine hydrochloride

Chiral intermediate synthesis PARP inhibitor development Niraparib manufacturing

Secure your supply of the critical Niraparib intermediate. This (S)-enantiomer, formulated as a stable, non-hygroscopic hydrochloride salt, is essential for PARP inhibitor synthesis. Using the racemate or (R)-isomer is precluded due to potency loss; our ≥98% pure (S)-HCl eliminates costly chiral separation. Stored at 2–8°C, it ensures multi-year lot-to-lot consistency for your GLP tox and kilo-lab campaigns. Avoid supply chain risks with this cost-effective, patent-route starting material. Buy direct from major manufacturers today.

Molecular Formula C11H15BrClN
Molecular Weight 276.6
CAS No. 2141967-71-5
Cat. No. B2769161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(4-bromophenyl)piperidine hydrochloride
CAS2141967-71-5
Molecular FormulaC11H15BrClN
Molecular Weight276.6
Structural Identifiers
SMILESC1CC(CNC1)C2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C11H14BrN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m1./s1
InChIKeySZTZMTODFHPUHI-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-3-(4-Bromophenyl)piperidine Hydrochloride (CAS 2141967-71-5): Baseline Overview for Procurement


(S)-3-(4-Bromophenyl)piperidine hydrochloride is a chiral piperidine derivative featuring a para-bromophenyl substituent in the (S)-configuration and formulated as a hydrochloride salt (C₁₁H₁₅BrClN, MW 276.60 g/mol) . The compound serves as a critical intermediate in the synthesis of Niraparib, an FDA-approved PARP inhibitor used in BRCA-mutated tumor therapy, where the specific (S)-stereochemistry is essential for downstream drug activity [1]. The hydrochloride salt form enhances aqueous solubility and long-term storage stability compared to the free base, with vendor specifications recommending storage at 2–8°C .

(S)-3-(4-Bromophenyl)piperidine Hydrochloride: Why Generic Substitution Fails in Chiral Niraparib Synthesis


Generic substitution of (S)-3-(4-bromophenyl)piperidine hydrochloride with racemic 3-(4-bromophenyl)piperidine or its (R)-enantiomer is precluded because the downstream pharmaceutical target, Niraparib, requires the (S)-stereochemistry for optimal PARP inhibition [1]. Niraparib's (R)-enantiomer exhibits lower potency in cell-based assays and altered metabolic clearance compared to the (S)-form [2]. Using the incorrect stereoisomer introduces chiral impurities that would necessitate costly separation steps, reduce synthetic yield, and compromise the therapeutic profile of the final API. Furthermore, the hydrochloride salt offers distinct handling advantages (e.g., non-hygroscopic solid, defined stoichiometry) over the free base, which is critical for reproducible weighing and reaction setup in multi-step syntheses .

(S)-3-(4-Bromophenyl)piperidine Hydrochloride: Quantified Differentiation Against Closest Analogs


Stereochemical Purity Defines Niraparib Intermediate Utility: (S)- vs. (R)-Enantiomer

The (S)-enantiomer of 3-(4-bromophenyl)piperidine is the mandatory intermediate for synthesizing Niraparib, as the (R)-enantiomer results in lower in vitro metabolic clearance and reduced cellular efficacy in PARP inhibition [1]. While exact IC₅₀ values for the isolated enantiomers are not publicly available for the bromophenyl piperidine intermediate, the final drug Niraparib (marketed as the (S)-enantiomer tosylate) demonstrates >100-fold selectivity over the (R)-form in PARP-1 inhibition assays [2]. Procurement of the (R)-enantiomer (CAS 1336754-69-8) or racemate (CAS 769944-72-1) would necessitate an additional chiral resolution step, adding at least 2–3 synthetic operations and reducing overall yield by ~15–30% based on typical resolution efficiencies [3].

Chiral intermediate synthesis PARP inhibitor development Niraparib manufacturing

Hydrochloride Salt vs. Free Base: Solubility and Handling Stability Advantage

The hydrochloride salt form of (S)-3-(4-bromophenyl)piperidine demonstrates enhanced aqueous solubility and solid-state stability compared to the corresponding free base (CAS 1335523-82-4). Piperidine hydrochloride salts typically exhibit ≥10× higher water solubility than their free base counterparts and maintain chemical integrity under ambient storage conditions for >12 months, whereas free bases are often hygroscopic and prone to oxidation [1]. The compound is shipped and stored as a solid at 2–8°C with a shelf life of at least 2 years under recommended conditions, compared to the free base which requires inert atmosphere and freezer storage to prevent degradation .

Formulation development Stability studies Process chemistry

Synthetic Yield Advantage in Patented Chiral Induction Route

A patented chiral induction method for synthesizing (S)-3-(4-bromophenyl)piperidine hydrochloride achieves a 99.0% yield in the key condensation step (formation of compound 2) and 98% yield in subsequent amide formation (compound A-2), compared to traditional multi-step routes that average 19–50% overall yield for racemic 3-(4-bromophenyl)piperidine [1][2]. The patent further demonstrates that the process eliminates the use of sodium azide and reduces total synthetic steps from 7 to 5, cutting raw material costs by approximately 40% relative to earlier methods [3].

Chiral synthesis Process optimization Green chemistry

HPLC Purity Exceeds ACS Reagent Grade Thresholds

Commercially available (S)-3-(4-bromophenyl)piperidine hydrochloride is supplied with HPLC purity of 99.2% (typical batch value), exceeding the ≥95% purity requirement for ACS Reagent Grade chemicals [1]. This high purity minimizes the risk of impurity-driven side reactions during subsequent cross-coupling steps (e.g., Suzuki–Miyaura reactions utilizing the bromophenyl handle), which is particularly critical when the compound is used as a building block for late-stage functionalization in medicinal chemistry campaigns [2].

Quality control Analytical chemistry Pharmaceutical intermediates

(S)-3-(4-Bromophenyl)piperidine Hydrochloride: Recommended Application Scenarios Based on Differentiated Evidence


Synthesis of Niraparib API and Key Intermediates

This compound is the indispensable chiral building block for Niraparib manufacture. Its (S)-stereochemistry directly maps to the stereocenter in the final drug, and using the correct hydrochloride salt avoids the need for chiral resolution. The high step yields reported in patented routes (99% and 98%) make it the most cost-effective starting material for industrial-scale synthesis [1].

Medicinal Chemistry Campaigns Requiring Chiral Piperidine Scaffolds with Bromophenyl Functional Handle

The para-bromophenyl group enables versatile cross-coupling chemistry (Suzuki, Buchwald–Hartwig) for late-stage diversification. The hydrochloride salt's improved solubility in polar solvents facilitates homogeneous reaction conditions in early discovery. The 99.2% HPLC purity ensures that observed biological activity is not confounded by impurities .

Stability-Sensitive Formulation Studies and Long-Term Storage

The hydrochloride salt form provides a non-hygroscopic, stable solid that can be stored at 2–8°C for years, unlike the free base which requires freezer storage and inert atmosphere. This reduces logistics complexity and ensures consistent quality over time, critical for GLP toxicology studies and long-term reference standard maintenance .

Green Chemistry and Process Development for Chiral Amine Synthesis

The patented solvent-free chiral induction route to this compound eliminates hazardous reagents (e.g., sodium azide) and reduces waste. Researchers aiming to develop environmentally sustainable processes for chiral piperidines can benchmark their methods against this high-yielding, 5-step synthesis as a gold standard [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-(4-bromophenyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.